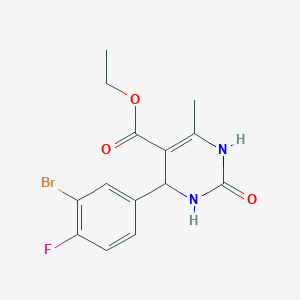
Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound characterized by its bromo and fluoro-substituted phenyl group attached to a tetrahydropyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting with the bromination and fluorination of the phenyl ring, followed by the formation of the tetrahydropyrimidine ring. Common reagents used in these reactions include bromine (Br2) and fluorine (F2) for halogenation, and various amines and carbonyl compounds for ring formation.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving catalytic processes to ensure high yield and purity. The reactions are typically carried out in specialized reactors under specific temperature and pressure conditions to optimize the synthesis process.
化学反応の分析
Types of Reactions: Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the phenyl ring to more oxidized forms.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the bromo or fluoro groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized phenyl derivatives, reduced amines, and substituted phenyl compounds.
科学的研究の応用
Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The compound exerts its effects through specific molecular targets and pathways. The bromo and fluoro groups on the phenyl ring can interact with biological targets, leading to various biological responses. The tetrahydropyrimidine ring may also play a role in binding to enzymes or receptors, influencing the compound's overall activity.
類似化合物との比較
Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of halogenated phenyl and tetrahydropyrimidine groups. Similar compounds include:
Ethyl 2-(4-bromo-3-fluorophenyl)acetate: Similar structure but lacks the tetrahydropyrimidine ring.
Benzamide, N-(4-fluorophenyl)-3-bromo-: Contains a similar phenyl group but with different functional groups.
生物活性
Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 312632-07-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H14BrFN2O3, with a molecular weight of approximately 357.17 g/mol. The compound features a tetrahydropyrimidine core structure that is known for its pharmacological potential.
Mechanisms of Biological Activity
- Antitumor Activity : Research has indicated that compounds similar to ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit significant antitumor properties. These compounds often act as inhibitors of topoisomerases, enzymes crucial for DNA replication and transcription. In particular, studies have shown that certain derivatives can inhibit both TopoIIα and TopoIIβ, leading to cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Properties : The compound has demonstrated antibacterial activity against various strains. Its structural analogs have been studied for their efficacy against resistant bacterial strains, suggesting a potential role in treating infections caused by multi-drug resistant organisms .
- Anti-inflammatory Effects : Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives have also been explored for their anti-inflammatory properties. These effects are thought to arise from the modulation of inflammatory pathways and cytokine production .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A study conducted by Matias-Barrios et al. investigated the activity of ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives against prostate cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced significant apoptosis through the activation of caspase pathways. This study highlights the potential of these compounds as novel anticancer agents .
Case Study: Antimicrobial Efficacy
In another research effort published by Shrestha et al., the antimicrobial efficacy of several pyrimidine derivatives was assessed against resistant bacterial strains. The findings revealed that ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine exhibited potent antibacterial activity comparable to standard antibiotics .
特性
IUPAC Name |
ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrFN2O3/c1-3-21-13(19)11-7(2)17-14(20)18-12(11)8-4-5-10(16)9(15)6-8/h4-6,12H,3H2,1-2H3,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGRJJCZJSAAOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)F)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














